molecular formula C6H11BN2O2 B13471386 (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid

(1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13471386
M. Wt: 153.98 g/mol
InChI Key: DZKXVWMSRNKZMW-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds, followed by borylation using boronic acid reagents .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Coupled Products: Resulting from Suzuki-Miyaura reactions.

    Oxidized or Reduced Boronic Acid Derivatives: Depending on the specific oxidation or reduction conditions.

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other boronic acid derivatives.

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4,10-11H,3H2,1-2H3

InChI Key

DZKXVWMSRNKZMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)CC)(O)O

Origin of Product

United States

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